molecular formula C19H30O2 B15128752 5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5

5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5

Cat. No.: B15128752
M. Wt: 295.5 g/mol
InChI Key: QGXBDMJGAMFCBF-YANHVYQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 is a deuterated steroid compound. It is a derivative of etiocholanolone, which is a metabolite of dehydroepiandrosterone (DHEA). This compound is often used in scientific research due to its unique properties and stability provided by the deuterium atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 typically involves the introduction of deuterium atoms into the etiocholanolone structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of deuterated solvents and reagents ensures the incorporation of deuterium atoms into the steroid structure. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5beta-Androstan-3alpha,17-dione, while reduction can produce various stereoisomers of the original compound .

Scientific Research Applications

5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to steroid receptors and modulating gene expression. The deuterium atoms enhance the stability of the compound, allowing for prolonged activity and reduced metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

    5beta-Androstan-3alpha-ol-17-one: The non-deuterated form of the compound.

    5alpha-Androstan-3alpha-ol-17-one: A stereoisomer with different biological activity.

    5alpha-Androstan-3beta-ol-17-one: Another stereoisomer with distinct properties.

Uniqueness

5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed metabolic studies. Its deuterated nature makes it a valuable tool in research, offering insights that are not possible with non-deuterated analogs .

Properties

Molecular Formula

C19H30O2

Molecular Weight

295.5 g/mol

IUPAC Name

(3R,5R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14?,15?,16?,18?,19?/m1/s1/i7D2,11D2,13D

InChI Key

QGXBDMJGAMFCBF-YANHVYQLSA-N

Isomeric SMILES

[2H][C@]1(C(CC2([C@@H](C1([2H])[2H])CCC3C2CCC4(C3CCC4=O)C)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O

Origin of Product

United States

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